5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Description
5-(4-Fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluorophenyl group at position 5 and a 2-(thiophen-2-yl)ethylamine moiety at position 2. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S2/c19-13-5-3-12(4-6-13)15-10-24-18-16(15)17(21-11-22-18)20-8-7-14-2-1-9-23-14/h1-6,9-11H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSBRKAQHIQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Thiophene Ring: The thiophene ring is then attached to the intermediate compound through a coupling reaction.
Final Amination:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The thiophenethyl group in the target compound balances lipophilicity and aromatic interactions, contrasting with polar NH₂ (7i) or bulky CF₃ groups .
- Molecular Weight : The target compound (~375.46) is intermediate between simpler derivatives (e.g., 7i) and bulkier analogs (e.g., dimethoxyphenethyl derivative) .
- Solubility : Methoxy or salt-forming groups (e.g., oxalic acid) enhance solubility compared to hydrophobic substituents like thiophenethyl .
Biological Activity
5-(4-Fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C17H16F N3S
- Molecular Weight : 305.39 g/mol
- CAS Number : 1951467-28-9
Biological Activity Overview
Research has indicated that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit a wide range of biological activities including:
- Antitumor Activity : Several studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties.
Antitumor Activity
A significant focus has been placed on the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study evaluated the cytotoxic effects of various derivatives against human lung carcinoma (A549), colon adenocarcinoma (CT26), and hepatocellular carcinoma (HepG2) cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Erlotinib | A549 | 16.06 ± 0.09 | |
| Compound A | HepG2 | 15.01 ± 0.31 | |
| Compound B | CT26 | 11.38 ± 0.44 | |
| Compound C | HepG2 | 8.51 ± 0.52 |
The mechanism through which these compounds exert their antitumor effects often involves the inhibition of specific kinases or growth factor receptors. For example, compounds derived from thieno[2,3-d]pyrimidine have been studied for their ability to inhibit fibroblast growth factor receptor (FGFR) activity, with some showing IC50 values as low as 0.16 µM, indicating potent inhibitory activity against cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thieno[2,3-d]pyrimidine core can significantly enhance biological activity. For instance:
- Substitutions at the phenyl ring can improve potency and selectivity.
- The presence of fluorine atoms has been shown to enhance lipophilicity and cellular uptake.
Case Studies
- Case Study on Cytotoxicity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on A549 cells. One compound exhibited an IC50 value of 4.87 µM, demonstrating significant potential as an antitumor agent .
- Inhibition Studies : Another study focused on the inhibition of FGFR1 by various thieno[2,3-d]pyrimidine derivatives, highlighting two compounds with exceptional potency (IC50 values of 0.18 µM and 0.16 µM) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine?
- The synthesis typically involves multi-step reactions, starting with the thieno[2,3-d]pyrimidine core. A nucleophilic substitution reaction is critical for introducing the [2-(thiophen-2-yl)ethyl]amine group. Key steps include:
- Step 1 : Preparation of the thienopyrimidin-4-amine scaffold via cyclocondensation of thiophene derivatives with cyanamide or urea analogs under acidic conditions .
- Step 2 : Functionalization at position 5 with a 4-fluorophenyl group using Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
- Step 3 : Alkylation at the N-position with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in refluxing THF .
- Purity (>95%) is confirmed via HPLC, and yields depend on reaction time, temperature, and catalyst selection .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons), thiophene (δ ~6.9–7.1 ppm), and ethyl linker (δ ~3.5–3.8 ppm for CH₂) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z ~410.1 for C₁₉H₁₅FN₃S₂) .
- X-ray Crystallography : Resolve dihedral angles between the thienopyrimidine core and substituents to confirm spatial orientation (e.g., fluorophenyl vs. thiophene planes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibitory activity?
- Methodology :
- Variation of Substituents : Synthesize analogs with modifications at positions 5 (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) and the N-ethyl group (e.g., altering the thiophene to furan) .
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values should be compared to reference inhibitors (e.g., Erlotinib) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes in kinase ATP pockets, focusing on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- Data Analysis : Correlate substituent electronegativity (fluorine vs. chlorine) with activity trends. For example, fluorophenyl may enhance membrane permeability due to lipophilicity .
Q. How should researchers address contradictory reports on this compound’s cytotoxicity in different cell lines?
- Experimental Design :
- Standardized Assays : Replicate studies using MTT/XTT assays under identical conditions (e.g., 72-hour exposure, 10% FBS) to control for variability .
- Cell Line Profiling : Compare responses in epithelial (e.g., HeLa) vs. hematopoietic (e.g., Jurkat) lines, noting differences in metabolic activity or efflux pump expression .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis and validate targets via Western blot (e.g., PARP cleavage, caspase-3 activation) .
- Statistical Validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) and report effect sizes .
Q. What strategies can resolve discrepancies in solubility data across different solvent systems?
- Approach :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400 at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis (λ = 260 nm) .
- Co-Solvency Studies : Test binary mixtures (e.g., DMSO:PBS) to identify formulations with >1 mg/mL solubility, critical for in vivo dosing .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with excipients like cyclodextrins .
Methodological Guidance
Q. How to design in vivo pharmacokinetic studies for this compound?
- Protocol :
- Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models. Use vehicle controls (e.g., 5% DMSO in saline) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract using protein precipitation (acetonitrile) and quantify via LC-MS/MS .
- Parameters : Calculate AUC, Cmax, t₁/₂, and bioavailability (F%). Compare to reference compounds (e.g., Gefitinib) for context .
Q. What computational methods predict the compound’s metabolic stability?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
